3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide
Description
This compound is a structurally complex molecule featuring a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring system. Key functional groups include:
- 5-formyl-2-methoxybenzyl substituent at position 1 of the thienopyrimidine ring.
- N-(4-methoxybenzyl)propanamide side chain at position 3.
While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine derivatives in , thiophene-based propanamides in ) suggest it may be synthesized via multi-step reactions involving condensation, nucleophilic substitution, and amide coupling . The presence of methoxy and formyl groups likely enhances lipophilicity and reactivity compared to simpler analogs .
Properties
Molecular Formula |
C26H25N3O6S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-6-3-17(4-7-20)14-27-23(31)9-11-28-25(32)24-21(10-12-36-24)29(26(28)33)15-19-13-18(16-30)5-8-22(19)35-2/h3-8,10,12-13,16H,9,11,14-15H2,1-2H3,(H,27,31) |
InChI Key |
YWOJDDCPJXNWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl and Methoxybenzyl Groups: These groups are introduced through selective functionalization reactions, such as Friedel-Crafts acylation or alkylation.
Coupling with Propanamide: The final step involves coupling the intermediate with propanamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Due to its unique structure, this compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Thienopyrimidine Chemistry
The thieno[3,2-d]pyrimidine scaffold is shared with compounds in and , but substituents critically influence properties:
Key Insight : The target compound’s formyl group may facilitate Schiff base formation or covalent binding to biological targets, unlike brominated analogs in , which prioritize halogen bonding .
Propanamide Derivatives
Propanamide side chains are common in drug design (). Comparisons include:
The absence of sulfanyl or heterocyclic groups in the target compound suggests divergent target selectivity compared to ’s oxadiazole derivatives, which may interact with cysteine proteases or kinases .
Substituent-Driven Bioactivity Clustering
highlights that bioactivity profiles correlate with structural features. For example:
- Methoxy groups (present in the target compound) are associated with enhanced metabolic stability and receptor affinity in kinase inhibitors .
- Formyl groups (rare in –4) may confer unique reactivity, such as aldehyde dehydrogenase inhibition or covalent protein binding .
Lumping Strategy Implications ()
Compounds with shared cores (e.g., thienopyrimidine) but differing substituents are often "lumped" in computational models. The target compound’s formyl group distinguishes it from simpler analogs, necessitating separate evaluation in pharmacokinetic or toxicity studies .
Biological Activity
The compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. With a molecular formula of and a molecular weight of 467.5 g/mol, this compound features a thieno[3,2-d]pyrimidine core known for its diverse biological activities. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
This compound possesses several functional groups that contribute to its biological activity:
- Thieno[3,2-d]pyrimidine core : This heterocyclic structure is associated with various pharmacological effects.
- Aldehyde and methoxy groups : These groups may enhance reactivity and influence interactions with biological targets.
- Amide linkage : This feature often contributes to the stability and solubility of the compound.
Antitumor Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit notable antitumor properties. For instance:
- A study demonstrated that derivatives similar to the compound showed inhibitory effects on the MDA-MB-231 breast cancer cell line, with IC50 values comparable to established chemotherapeutics like paclitaxel (PTX). For example, one derivative exhibited an IC50 of 27.6 μM compared to PTX's 29.3 μM .
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their antitumor effects may involve:
- Inhibition of key signaling pathways : These compounds can inhibit pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are critical in cancer proliferation and metastasis .
Other Biological Activities
In addition to antitumor properties, thieno[3,2-d]pyrimidine derivatives have been reported to exhibit:
Synthesis and Research Findings
The synthesis of 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide involves several key steps:
- Formation of the thieno[3,2-d]pyrimidine core through condensation reactions.
- Introduction of functional groups , such as methoxy and aldehyde moieties.
These synthetic routes are crucial for optimizing yield and purity while ensuring that the biological activity is retained.
Study on Antitumor Activity
A study focusing on a related thieno[3,2-d]pyrimidine derivative found that:
- Compound B , which shares structural similarities with our compound, demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 21.6 μM.
This suggests that structural modifications can lead to enhanced biological activity and highlights the importance of ongoing research into these compounds.
Q & A
How can the multi-step synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
Optimization requires systematic approaches such as:
- Design of Experiments (DoE): Evaluate critical parameters (temperature, solvent polarity, reaction time) using statistical models to identify optimal conditions .
- Intermediate Monitoring: Employ TLC or HPLC at each step to confirm intermediate formation and minimize side reactions .
- Purification: Use flash chromatography with gradient elution or preparative HPLC, as demonstrated in analogous thieno-pyrimidine syntheses .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency for challenging steps like formyl group introduction .
What advanced spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
A combination of techniques is critical:
- 2D NMR (HSQC, HMBC): Resolve complex proton-carbon correlations, particularly for overlapping aromatic and methoxy signals (e.g., δ 3.84 ppm for OCH₃) .
- HRMS: Validate molecular weight with <5 ppm mass accuracy (e.g., observed [M+H]⁺ at m/z 591.68 for related compounds) .
- FTIR: Identify key functional groups (e.g., carbonyl stretches at 1650–1750 cm⁻¹, thieno ring vibrations) .
- X-ray Crystallography: Resolve stereochemistry if single crystals are obtainable .
How should researchers design experiments to study its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to enzymes/receptors (e.g., KD values for kinase inhibition) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., IC₅₀ determination) with positive controls to validate target specificity .
How can stability and degradation pathways be systematically investigated?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (acid/base hydrolysis, oxidation, UV light) and analyze degradation products via LC-HRMS .
- pH-Dependent Stability: Use buffer systems (pH 1–10) to identify labile functional groups (e.g., hydrolysis of the propanamide moiety under acidic conditions) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months and monitor purity changes using validated HPLC methods .
How should contradictory biological activity data between studies be resolved?
Methodological Answer:
- Orthogonal Assays: Replicate results using alternative methods (e.g., cell-based vs. biochemical assays) to rule out assay-specific artifacts .
- Dose-Response Validation: Test multiple concentrations to confirm EC₅₀/IC₅₀ consistency across labs .
- Meta-Analysis: Compare experimental variables (cell lines, solvent vehicles) to identify confounding factors .
What strategies ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak® IA/IB to resolve enantiomers and quantify enantiomeric excess (ee) .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key stereoselective steps .
- Circular Dichroism (CD): Verify optical activity post-synthesis to confirm chirality .
What methodologies identify metabolites in preclinical studies?
Methodological Answer:
- In Vitro Incubations: Use liver microsomes/S9 fractions with NADPH to simulate Phase I metabolism, followed by LC-HRMS/MS for metabolite profiling .
- Isotopic Labeling: Synthesize deuterated analogs to track metabolic pathways via mass shifts .
- Data Mining: Compare fragmentation patterns with databases (e.g., METLIN) for putative metabolite identification .
Which techniques screen polymorphic forms and assess bioavailability impact?
Methodological Answer:
- Powder XRD: Identify crystalline vs. amorphous forms by analyzing diffraction patterns .
- DSC/TGA: Measure melting points and thermal stability to correlate polymorphism with solubility .
- Dissolution Testing: Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) to predict in vivo performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
